molecular formula C20H23N3O3 B2676909 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea CAS No. 1203230-64-1

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

Cat. No. B2676909
CAS RN: 1203230-64-1
M. Wt: 353.422
InChI Key: CRSYLKMAZABPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea, also known as MTMU, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MTMU belongs to the class of urea derivatives and has shown promising results in preclinical studies as an anticancer and antiviral agent.

Scientific Research Applications

Anticancer Potential

A significant research area for the compound involves its anticancer potential. Novel compounds, including urea and bis-urea derivatives with specific substituents, have been synthesized and evaluated for their biological activity. These derivatives have shown promising antiproliferative effects in vitro against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. For instance, urea derivatives with hydroxy group or halogen atoms exhibited moderate antiproliferative effects, with stronger activity observed against the MCF-7 cell line. The bis-ureas with hydroxy and fluoro substituents demonstrated extreme selectivity towards MCF-7 cells, indicating their potential as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).

Enzyme Inhibition for Neurological Applications

Another application is in the field of neurological disorders, where derivatives of the compound have been tested for their ability to inhibit specific enzymes. For example, tetrahydropyrimidine-5-carboxylates, cyclic urea derivatives synthesized from urea, have shown effective inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease and other neurological disorders. These compounds demonstrated significant inhibition, suggesting their potential use in treating conditions associated with enzyme dysregulation (Sujayev et al., 2016).

Antibacterial and Antifungal Activities

Compounds related to the mentioned chemical structure have also shown high biological activity against bacteria and fungi. For example, helquinoline, a tetrahydroquinoline derivative, displayed significant activity against various microbial strains. This suggests the potential of these compounds in developing new antimicrobial agents, which is crucial in the context of rising antibiotic resistance (Asolkar et al., 2004).

Antidepressant Effects

Furthermore, certain derivatives have been studied for their antidepressant-like effects. One study explored the involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in the antidepressant-like effect of a novel molecule, highlighting the compound's potential for treating resistant depression (Dhir & Kulkarni, 2011).

properties

IUPAC Name

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-5-3-7-16(11-14)21-20(25)22-17-9-8-15-6-4-10-23(18(15)12-17)19(24)13-26-2/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSYLKMAZABPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.